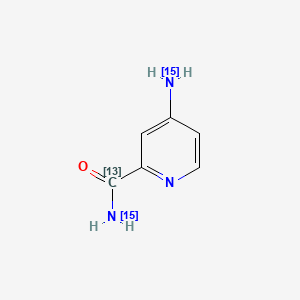
4-Aminopicolinamide-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopicolinamide-13C,15N2 is a labeled compound used in various scientific research applications. It is a derivative of picolinamide, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This labeling allows for detailed studies in fields such as chemistry, biology, and medicine, providing insights into molecular interactions and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopicolinamide-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 4-aminopicolinic acid with isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) under controlled conditions. The reaction is carried out in a solvent such as water or methanol, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is purified using techniques such as crystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
4-Aminopicolinamide-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学研究应用
4-Aminopicolinamide-13C,15N2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and interactions.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Aminopicolinamide-13C,15N2 involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various environments. In biological systems, it may interact with enzymes or receptors, providing insights into metabolic pathways and molecular interactions.
相似化合物的比较
Similar Compounds
4-Aminopicolinamide: The non-labeled version of the compound.
4-Aminopyridine: A structurally similar compound with different functional groups.
Picolinamide: The parent compound without the amino group.
Uniqueness
4-Aminopicolinamide-13C,15N2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The labeled atoms allow for precise tracking and analysis, making it a valuable tool in various scientific fields.
属性
分子式 |
C6H7N3O |
|---|---|
分子量 |
140.12 g/mol |
IUPAC 名称 |
4-(15N)azanylpyridine-2-(15N)carboxamide |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)/i6+1,7+1,8+1 |
InChI 键 |
QKNCZYUYGMWQPB-TTXLGWKISA-N |
手性 SMILES |
C1=CN=C(C=C1[15NH2])[13C](=O)[15NH2] |
规范 SMILES |
C1=CN=C(C=C1N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















